Benzyl (1-cyano-1-methylethyl)carbamate
Overview
Description
Benzyl (1-cyano-1-methylethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Carbamate Derivatives : Ghashang (2014) described a method for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate. This method is considered efficient and has potential applications in pharmaceuticals and cosmetics (Ghashang, 2014).
Protecting Group in Organic Synthesis : Benarab et al. (1993) highlighted the use of the cyanomethyl unit as a protecting group for phenols, primary and secondary amines, and carbamates. This study optimized conditions for formation and hydrolysis in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl groups (Benarab, Boye, Savelon, & Guillaumet, 1993).
Inhibition of Butyrylcholinesterase : Magar et al. (2021) explored novel benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates and found they show strong preferential inhibition of butyrylcholinesterase. Several compounds were more active than the clinically used rivastigmine (Magar et al., 2021).
Antitumor Agent : Atassi and Tagnon (1975) reported on R17934-NSC 238159, showing potential as a new antitumor agent. It demonstrated activity against various types of leukemia and carcinomas, with low toxicity at therapeutic levels (Atassi & Tagnon, 1975).
Antineoplastic and Antifilarial Agents : Ram et al. (1992) synthesized certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, showing potential as antineoplastic and antifilarial agents. Specific compounds demonstrated significant growth inhibition in L1210 cells and antifilarial activity against adult worms (Ram et al., 1992).
Stereospecific Nickel-Catalyzed Cross-Coupling : Harris et al. (2013) studied the selective inversion or retention of benzylic carbamates with arylboronic esters. Their reaction allowed for control of absolute stereochemistry with an achiral catalyst (Harris et al., 2013).
Mechanism of Action
Target of Action
Benzyl (1-cyano-1-methylethyl)carbamate, also known as benzyl N-(1-cyano-1-methylethyl)carbamate, is primarily used as an intermediate in the preparation of HIV-integrase inhibitors . HIV-integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, its efficacy may be influenced by the presence of other compounds or conditions in the body that could interact with it.
Safety and Hazards
Benzyl (1-cyano-1-methylethyl)carbamate is classified as an irritant . It has a hazard statement of H302, indicating that it is harmful if swallowed . The precautionary statements P280 and P305+P351+P338 suggest that protective gloves should be worn and that if it gets in the eyes, rinse cautiously with water .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzyl (1-cyano-1-methylethyl)carbamate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of HIV-integrase inhibitors
Cellular Effects
Given its role as an intermediate in the synthesis of HIV-integrase inhibitors , it may influence cell function, particularly in the context of HIV infection. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented.
Molecular Mechanism
As an intermediate in the synthesis of HIV-integrase inhibitors , it may exert its effects at the molecular level through interactions with this enzyme. Specific details about binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.
Properties
IUPAC Name |
benzyl N-(2-cyanopropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKBMUYZUEUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593804 | |
Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100134-82-5 | |
Record name | Phenylmethyl N-(1-cyano-1-methylethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100134-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-(2-cyanopropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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